Target Compound Lacks Published IC50 or Binding Affinity Data for Any Biological Target
A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem identified no quantitative potency values (IC50, Ki, EC50) for 6-{[(2,5-dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one against any molecular target or cell line. By contrast, the unsubstituted core compound 6-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-13-5) is a known hypotensive agent with reported vasodilatory activity . The closest structurally characterized pharmacologically active analog, 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1), demonstrates high-affinity binding at dopamine D4 receptors (selectivity over D2 and D3) and behaves as a D4R antagonist [1].
| Evidence Dimension | Published quantitative biological activity data |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 77-LH-28-1: D4R antagonist with receptor binding profile; 6-amino-3,4-dihydroquinolin-2(1H)-one: vasodilatory activity; Compound 8a: AKR1B1 IC50 = 0.035 µM; Compound 11k: PANC-1 IC50 = 4.9 µM (nutrient-deprived); Compound 4m: U87-MG/U138-MG IC50 = 4.20 µM |
| Quantified Difference | Cannot be calculated; target compound has zero quantitative data |
| Conditions | Multiple assay systems: PANC-1 autophagy assay, AKR1B1 enzymatic assay, U87-MG/U138-MG MTT assay, D4R radioligand binding |
Why This Matters
Procurement decisions based on bioactivity cannot be made without quantitative comparator data. Users seeking a target-annotated THQ-2-one with known potency should consider the above analogs instead.
- [1] Del Bello F, et al. 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for D4R Antagonists. J Med Chem. 2018;61(8):3712-3725. View Source
